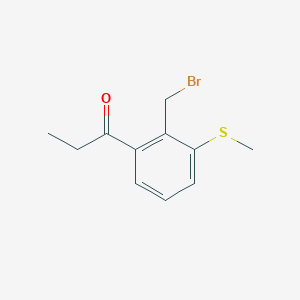
2-Chloroethyl dibutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl dibutylcarbamate is an organic compound with the molecular formula C11H22ClNO2. It is a carbamate ester derived from dibutylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloroethyl dibutylcarbamate can be synthesized through the reaction of dibutylcarbamic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a corresponding carbamate derivative.
Hydrolysis: The major products are dibutylcarbamic acid and 2-chloroethanol.
Applications De Recherche Scientifique
2-Chloroethyl dibutylcarbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloroethyl dibutylcarbamate involves the inhibition of cholinesterase enzymes. The compound forms a transient enzyme-inhibitor complex (Michaelis complex) with the enzyme, followed by carbamoylation of the enzyme. This process leads to the inhibition of the enzyme’s activity, which can affect neurotransmission and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dibutylcarbamate is unique due to its specific structure, which includes two butyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C11H22ClNO2 |
|---|---|
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
2-chloroethyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-3-5-8-13(9-6-4-2)11(14)15-10-7-12/h3-10H2,1-2H3 |
Clé InChI |
JWAFUEZHZLGXRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)





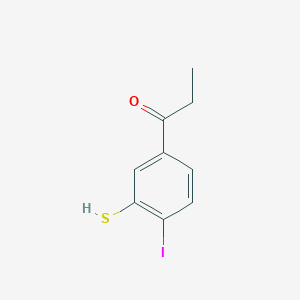
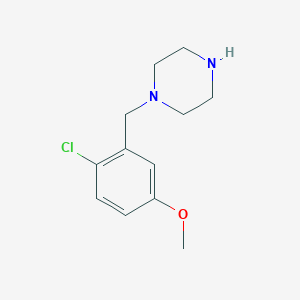
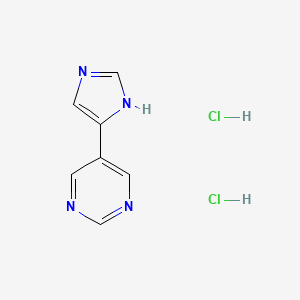
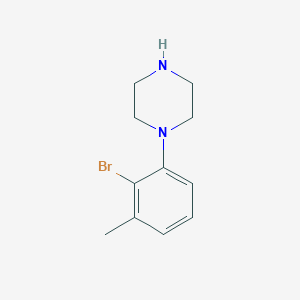
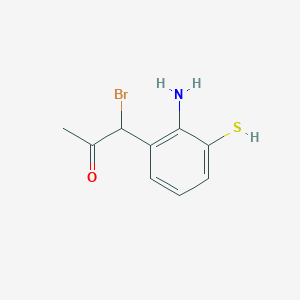
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

